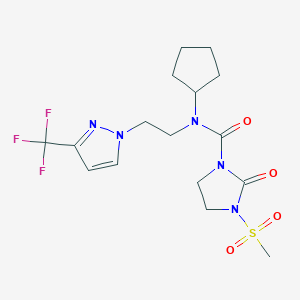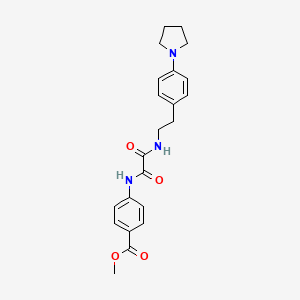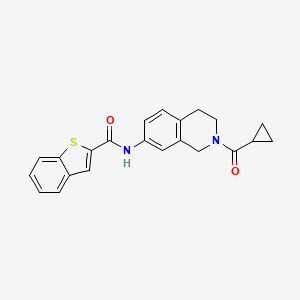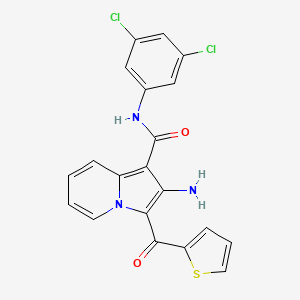
(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate
カタログ番号:
B2709522
CAS番号:
611173-52-5
分子量:
269.304
InChIキー:
JEICHLHGUBDOTH-GZTJUZNOSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of hydrazones. Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen bond and a nitrogen-carbon double bond in their structure . They are often used in the synthesis of various organic compounds and have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of hydrazones typically consists of a carbon-nitrogen double bond (C=N) and a nitrogen-nitrogen single bond (N-N). The exact structure of “(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate” would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “this compound” would undergo would depend on its exact molecular structure.科学的研究の応用
Photophysical and Electrochemical Properties
- Cyclometalated Iridium(III) Complexes : Studies have shown that cyclometalated iridium(III) complexes with phenyl-imidazole ligands exhibit varied photophysical and electrochemical properties. These properties depend on the substitution patterns on the ligands, indicating potential for use in light-emitting applications and electronic devices due to their phosphorescence emission across a wide spectrum (Baranoff et al., 2011).
Structural and Reactivity Insights
- Schiff Base Metal Complexes : Schiff base ligands, when combined with metal salts, form complexes with significant synthetic importance and diverse structural possibilities. These complexes have been investigated for their thermal stability, geometrical structures, and even antimicrobial activity, showcasing potential applications in the development of new materials with specific biological activities (El-Sonbati et al., 2016).
Potential Applications in Sensing and Photocatalysis
- Luminescent Cyclometalated Iridium(III) Complexes : Complexes containing di-2-picolylamine (DPA) moieties have been explored for their luminescent properties, cation binding, and cytotoxic activity. These studies suggest potential applications in the development of sensors for metal ions and therapeutic agents, due to their ability to exhibit intense, long-lived luminescence and selectively bind to zinc ions (Lee et al., 2011).
Insights into Molecular Construction and Reactivity
- Metal Picolyl Complexes : The synthesis and characterization of alkali metallated picoline complexes provide insights into ligand-metal bonding possibilities and structural diversity. These findings can inform the design and synthesis of molecular constructions incorporating picolyl scaffolds, highlighting the impact of metal type and neutral donor molecules on complex structures (Kennedy et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)17-11-12-6-8-13(9-7-12)20-15(19)14-5-3-4-10-16-14/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEICHLHGUBDOTH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1,7-Dihydroxynaphthalene-2-carboxylic acid
Cat. No.: B2709443
CAS No.: 86699-99-2
N-cyclopentyl-3-(methylsulfonyl)-2-oxo-N-(2-(3-(trifluo...
Cat. No.: B2709445
CAS No.: 2034331-50-3
1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phe...
Cat. No.: B2709446
CAS No.: 400751-40-8
Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)...
Cat. No.: B2709447
CAS No.: 954071-74-0


![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B2709446.png)


![Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2709450.png)
![methyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2709451.png)
![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2709457.png)
![Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B2709458.png)


